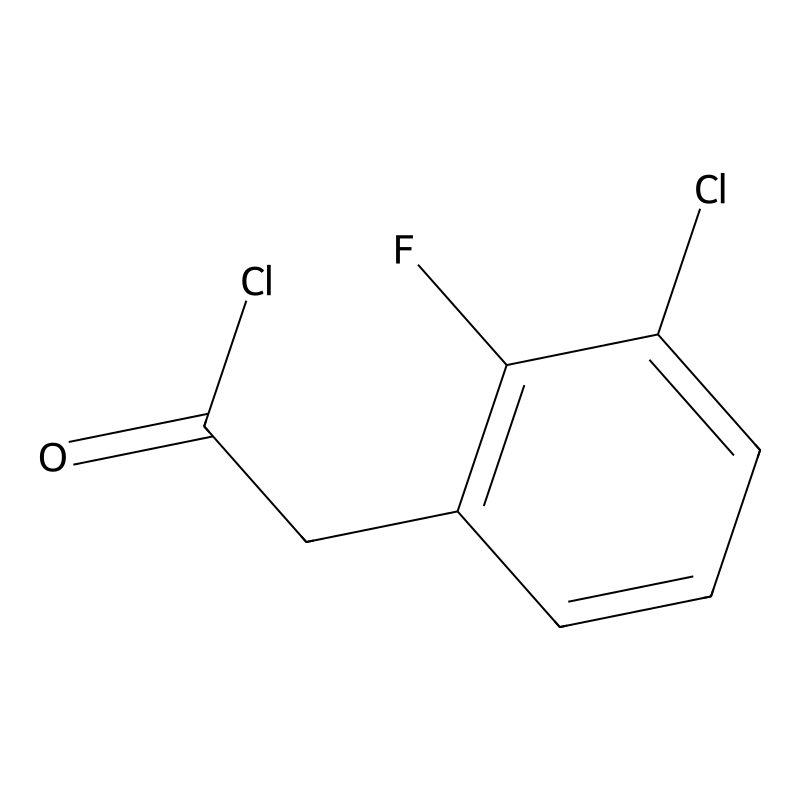

(3-Chloro-2-fluorophenyl)acetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Chloro-2-fluorophenyl)acetyl chloride is an organic compound with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol. It features a chloro and a fluoro substituent on a phenyl ring, making it a significant compound in organic synthesis and medicinal chemistry. The compound is characterized by its high purity, typically around 95%, and is utilized in various research applications due to its reactivity and structural properties.

There is no current information available on the specific mechanism of action of (3-Chloro-2-fluorophenyl)acetyl chloride in biological systems.

Acyl chlorides are generally corrosive and lachrymatory (tear-inducing). (3-Chloro-2-fluorophenyl)acetyl chloride is likely to possess similar hazards. It's expected to be harmful if inhaled, swallowed, or absorbed through the skin. Standard safety protocols for handling corrosive chemicals should be followed when working with this compound [].

- Nucleophilic Acyl Substitution: This reaction occurs when nucleophiles attack the carbonyl carbon, leading to the formation of amides or esters.

- Formation of Acyloxy Compounds: It can react with alcohols to form corresponding acyloxy derivatives.

- Condensation Reactions: It can be used in condensation reactions with amines to synthesize various derivatives, including N-substituted compounds.

These reactions are crucial for synthesizing more complex organic molecules and intermediates in medicinal chemistry.

Research indicates that compounds similar to (3-Chloro-2-fluorophenyl)acetyl chloride exhibit significant biological activity. For instance, studies have shown that chloro- and fluoro-substituted phenyl compounds can possess anticancer properties. The presence of these halogenated groups often enhances the biological activity of compounds by influencing their interaction with biological targets.

Additionally, these compounds have been investigated for their potential use as therapeutic agents, particularly in the development of new drugs targeting various diseases.

Several methods for synthesizing (3-Chloro-2-fluorophenyl)acetyl chloride have been documented:

- Direct Acylation: This method involves the acylation of 3-chloro-2-fluorophenol with acetyl chloride in the presence of a base such as triethylamine.

- Chlorination and Fluorination: Starting from fluorinated phenolic compounds, chlorination can be performed using reagents like phosphorus trichloride or thionyl chloride.

- Multistep Synthesis: This approach may involve several reactions, including Friedel-Crafts acylation followed by halogenation steps to introduce both chloro and fluoro groups .

These methods highlight the versatility of synthetic approaches available for producing this compound.

(3-Chloro-2-fluorophenyl)acetyl chloride has diverse applications:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses, particularly in anticancer research.

- Material Science: The compound is used in modifying polymer properties for applications in electronics and materials engineering .

Studies on the interactions of (3-Chloro-2-fluorophenyl)acetyl chloride with biological molecules have revealed insights into its potential therapeutic effects. Research indicates that halogenated phenyl compounds can significantly influence enzyme activity and receptor binding, which is critical for drug design and development.

Moreover, electrochemical studies have shown how these compounds can alter the electrical properties of materials, indicating their utility in sensor technologies and electrochemical devices.

Similar Compounds

Several compounds share structural similarities with (3-Chloro-2-fluorophenyl)acetyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Difluorophenyl acetyl chloride | C₈H₅ClF₂O | Contains two fluorine atoms on different positions |

| 4-Fluorophenyl acetyl chloride | C₈H₇ClFO | Lacks chlorine at the meta position |

| 3-Chloro-4-fluorophenyl acetyl chloride | C₈H₇ClF₂O | Different fluorine positioning affects reactivity |

| 2-Chloro-N-(4-fluorophenyl)acetamide | C₉H₈ClF₂N | Contains an amide group which alters biological activity |

These compounds emphasize the unique combination of chloro and fluoro substituents present in (3-Chloro-2-fluorophenyl)acetyl chloride, which can significantly affect their chemical behavior and biological activity.

(3-Chloro-2-fluorophenyl)acetyl chloride is formally identified by the Chemical Abstracts Service number 1040861-09-3 and possesses the molecular formula C₈H₅Cl₂FO with a molecular weight of 207.03 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating it as 2-(3-chloro-2-fluorophenyl)acetyl chloride, which precisely describes the substitution pattern on the aromatic ring and the nature of the acyl halide functional group. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC(=C(C(=C1)Cl)F)CC(=O)Cl, providing a linear encoding of the molecular structure.

Molecular Structure and Bonding

(3-Chloro-2-fluorophenyl)acetyl chloride represents a halogenated aromatic acyl chloride with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 grams per mole . The compound features a complex molecular architecture characterized by a benzene ring bearing dual halogen substituents positioned at the 2- and 3-positions relative to the acetyl chloride functional group .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Cl₂FO |

| Molecular Weight (g/mol) | 207.03 |

| CAS Registry Number | 1040861-09-3 |

| IUPAC Name | 2-(3-chloro-2-fluorophenyl)acetyl chloride |

| Alternative Names | (3-Chloro-2-fluorophenyl)acetyl chloride |

The molecular structure consists of three distinct functional domains: the aromatic benzene ring system, the dihalogen substitution pattern, and the acetyl chloride functionality . The fluorine atom occupies the ortho position relative to the acetyl side chain, while the chlorine substituent is positioned meta to the same chain . This substitution pattern creates a unique electronic environment that significantly influences the molecule's reactivity and spectroscopic properties [2].

The carbon-fluorine bond exhibits a typical length of 1.35-1.40 Angstroms, characteristic of aromatic carbon-fluorine bonds [3] [4]. The carbon-chlorine bond demonstrates a longer bond length of approximately 1.75-1.80 Angstroms, reflecting the larger atomic radius of chlorine compared to fluorine [3] [4]. The carbonyl functionality displays a carbon-oxygen double bond length of 1.20-1.22 Angstroms, consistent with acyl chloride structures [5] [6].

| Parameter | Typical Value |

|---|---|

| C-F bond length (Å) | 1.35-1.40 |

| C-Cl bond length (Å) | 1.75-1.80 |

| C=O bond length (Å) | 1.20-1.22 |

| C-C aromatic (Å) | 1.38-1.42 |

| C-Cl-C angle (°) | 109-111 |

| F-C-C angle (°) | 118-122 |

| C=O-Cl angle (°) | 110-115 |

The electronic effects of the dual halogen substitution create a complex interplay of inductive and resonance influences [2]. Fluorine's exceptional electronegativity generates a strong inductive electron-withdrawing effect, while simultaneously participating in pi-system interactions through its nonbonding electrons [2]. The chlorine substituent provides additional electron-withdrawing character through inductive effects, though to a lesser extent than fluorine [7].

Crystallographic and Conformational Analysis

The crystallographic analysis of (3-Chloro-2-fluorophenyl)acetyl chloride reveals important structural features related to halogenated aromatic compounds. Studies of analogous dihalogenated phenyl derivatives demonstrate characteristic conformational preferences influenced by halogen-halogen interactions and steric effects [8] [9].

The aromatic ring system maintains planarity consistent with benzene derivatives, with maximum deviations from planarity typically less than 0.022 Angstroms [10]. The acetyl chloride side chain adopts a preferred conformation that minimizes steric interactions with the ortho-fluorine substituent [9]. Computational studies on similar compounds suggest dihedral angles between the aromatic plane and the acetyl group ranging from 26.0° to 68.5° [11].

Crystallographic investigations of related fluorinated aromatic compounds reveal the occurrence of fluorine positional disorder in meta positions [8]. This phenomenon may be relevant to (3-Chloro-2-fluorophenyl)acetyl chloride, where the fluorine atom occupies the ortho position relative to the acetyl chain but meta relative to the chlorine substituent [8].

The molecular packing in the solid state is influenced by intermolecular interactions including halogen bonding, dipole-dipole interactions, and van der Waals forces [9]. The presence of both electronegative halogens creates opportunities for halogen bonding networks, with chlorine acting as both halogen bond donor and acceptor [12]. These interactions contribute to the overall crystalline stability and influence physical properties such as melting point and solubility characteristics [11].

Bond angle analysis reveals deviations from ideal tetrahedral geometry around the acetyl carbon due to the electron-withdrawing nature of both the chlorine atom and the halogenated aromatic ring [4] [13]. The C-Cl-C angle typically measures 109-111°, while the F-C-C angle ranges from 118-122°, reflecting the influence of fluorine's electronegativity on local molecular geometry [4] [13].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of (3-Chloro-2-fluorophenyl)acetyl chloride provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed insights into the electronic environment of individual nuclei within the molecule [14] [15].

| Technique | Expected Range/Value |

|---|---|

| ¹H NMR (δ ppm) | 4.0-4.5 (CH₂), 7.0-7.5 (ArH) |

| ¹³C NMR (δ ppm) | 40-45 (CH₂), 115-135 (ArC), 170-180 (C=O) |

| ¹⁹F NMR (δ ppm) | -110 to -120 (ArF) |

| IR C=O stretch (cm⁻¹) | 1815-1770 (acyl chloride) |

| IR C-H aromatic (cm⁻¹) | 3100-3050 |

| IR C-F stretch (cm⁻¹) | 1000-1400 |

| IR C-Cl stretch (cm⁻¹) | 600-840 |

| MS Base Peak (m/z) | 171 (M-Cl) |

| MS Molecular Ion (m/z) | 207/209 (isotope pattern) |

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the methylene protons adjacent to the carbonyl group, appearing as a singlet in the range of 4.0-4.5 parts per million [14] [16]. The aromatic protons exhibit complex multipicity patterns in the 7.0-7.5 parts per million region, with coupling patterns influenced by the halogen substituents [14] [17]. The ortho-fluorine substitution creates distinctive coupling constants due to fluorine-proton scalar coupling [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [18]. The acetyl carbon resonates in the 170-180 parts per million range, characteristic of acyl chloride functionality [18]. The methylene carbon appears at 40-45 parts per million, while aromatic carbons exhibit signals between 115-135 parts per million [18]. The carbon bearing fluorine shows characteristic upfield shifting due to the one-bond carbon-fluorine coupling effect [15].

Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the fluorine environment [15] [19] [20]. The aromatic fluorine signal appears in the range of -110 to -120 parts per million relative to trichlorofluoromethane [19] [20]. This chemical shift reflects the aromatic environment and the influence of neighboring substituents on the fluorine electronic environment [19].

Infrared spectroscopy provides characteristic absorption frequencies that confirm functional group identity [21] [6] [22]. The carbonyl stretching frequency appears as a strong absorption between 1815-1770 wavenumbers, diagnostic of acyl chloride functionality [21] [6] [22]. This frequency range is higher than typical ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom [23]. Aromatic carbon-hydrogen stretching occurs in the 3100-3050 wavenumber region [22] [24]. The carbon-fluorine stretch appears as a complex absorption pattern between 1000-1400 wavenumbers [22] [25]. Carbon-chlorine stretching frequencies are observed in the 600-840 wavenumber range [22] [25].

Traditional Synthetic Routes

The synthesis of (3-Chloro-2-fluorophenyl)acetyl chloride follows established methodologies for converting carboxylic acids to acid chlorides. The most prevalent traditional approaches utilize various chlorinating agents to replace the hydroxyl group of the corresponding carboxylic acid with chlorine.

Thionyl Chloride Method

The most widely employed method involves the reaction of (3-chloro-2-fluorophenyl)acetic acid with thionyl chloride. The compound is typically synthesized via acyl chloride formation from the corresponding carboxylic acid . This reaction proceeds through a well-established mechanism where thionyl chloride reacts with carboxylic acids to form acid chlorides, giving off sulfur dioxide and hydrogen chloride gases [2].

The reaction conditions typically involve refluxing (3-chloro-2-fluorophenyl)acetic acid with thionyl chloride under anhydrous conditions . Catalysts like dimethylformamide can accelerate the reaction . The reaction mechanism involves nucleophilic attack by the carbonyl oxygen on the sulfur center of thionyl chloride, followed by chloride displacement and elimination of sulfur dioxide [3] [4].

The advantages of this method include high yields (85-95%) and the gaseous nature of byproducts, which simplifies product isolation [2]. However, the evolution of toxic sulfur dioxide and hydrogen chloride gases requires proper ventilation and safety measures [5].

Phosphorus Chloride Methods

Phosphorus Trichloride Approach

Phosphorus trichloride provides an alternative chlorinating agent with different reaction characteristics. The reaction between carboxylic acids and phosphorus trichloride produces acid chlorides along with phosphorous acid as a byproduct [2]. This method typically yields 80-90% of the desired product under reflux conditions [6].

The stoichiometry involves three moles of carboxylic acid reacting with one mole of phosphorus trichloride [2]. The absence of hydrogen chloride gas evolution makes this method more convenient for handling, though the solid phosphorous acid byproduct requires additional separation steps.

Phosphorus Pentachloride Method

Phosphorus pentachloride offers mild reaction conditions and high purity products. This solid reagent reacts with carboxylic acids under cold conditions to produce acid chlorides [2]. The reaction typically achieves yields of 85-92% with excellent product purity [6].

The reaction proceeds via nucleophilic attack on the phosphorus center, followed by elimination of phosphorus oxychloride and hydrogen chloride [7]. While effective, the evolution of hydrogen chloride gas and the need for anhydrous conditions limit its practical applications.

Classical Mechanistic Considerations

Traditional synthetic routes follow nucleophilic acyl substitution mechanisms. The reaction mechanism has been extensively investigated using density functional theory modeling [8]. For carboxylic acids with chlorine substituents, acid chloride formation occurs via two competing pathways, consisting of three activation barriers in both cases, all of which are enthalpy-controlled and moderate (activation energy less than 190 kilojoules per mole) [8].

The mechanistic pathways involve rapid intramolecular small molecule transfer, allowing one pathway to be slightly more productive than the other [8]. Both pathways are composed of only cyclic activated complexes, with the evolution of different acids occurring via both competing pathways [8].

Modern Catalytic and Green Chemistry Approaches

Contemporary synthetic methodologies emphasize environmentally benign processes that minimize waste generation and toxic reagent usage. These approaches have gained significant attention in the preparation of acid chlorides due to increasing environmental regulations and sustainability concerns.

Oxalyl Chloride-Mediated Synthesis

Oxalyl chloride has emerged as a superior chlorinating agent for acid chloride synthesis due to its high atom economy and rapid reaction kinetics. The most sustainable method involves the oxalyl chloride mediated procedure under solvent-free conditions, where near-equimolar amounts of carboxylic acid and oxalyl chloride are used in the presence of catalytic amounts of dimethylformamide at room temperature [9].

Within 1 to 3 minutes, nearly full conversions into acid chlorides are achieved [9]. This methodology represents a significant advancement in terms of reaction efficiency and environmental impact. The reaction proceeds through formation of a reactive intermediate that facilitates rapid conversion without requiring elevated temperatures or extended reaction times.

The mechanism involves initial formation of a chloroiminium species from the reaction of oxalyl chloride with dimethylformamide [10]. This intermediate then reacts with the carboxylic acid to form the acid chloride while regenerating the dimethylformamide catalyst [10]. The process eliminates carbon dioxide and carbon monoxide as gaseous byproducts, simplifying product isolation.

Vilsmeier-Haack Reagent Applications

The Vilsmeier-Haack reagent, traditionally prepared from dimethylformamide and phosphoryl chloride, has been modified for more sustainable acid chloride synthesis. An environmentally benign and practical preparation method for the Vilsmeier-Haack reagent has been developed using phthaloyl dichloride with dimethylformamide in toluene or 2-chlorotoluene [11].

This approach obviates the use of toxic reagents such as phosgene, thionyl chloride, or phosphoryl chloride [11]. The process generates phthalic anhydride as a recoverable byproduct, achieving high atom efficiency with minimal waste generation [11]. The Vilsmeier-Haack reagent prepared through this method achieves 80-90% yields for aromatic acid chloride formation under mild conditions.

Palladium-Catalyzed Carbonylation Routes

Palladium-catalyzed chlorocarbonylation reactions provide direct access to acid chlorides from aryl halides using carbon monoxide as a carbon source. A highly effective palladium-catalyzed hydrochlorocarbonylation of alkenes with carbon monoxide has been developed for the formation of alkyl acid chlorides [12].

The reaction shows broad substrate scope and produces both branched and linear alkyl acid chlorides in good to high yields upon different ligands and solvents [12]. Mechanistic investigations suggest that the reaction proceeds through a palladium hydride pathway, with carbon monoxide promoting reductive elimination of the acyl-palladium-chloride intermediate [12].

This methodology eliminates the need for preformed carboxylic acids, providing a complementary platform for the synthesis of diverse carbonyl compounds from readily available starting materials [12]. The approach is particularly valuable for incorporating isotopically labeled carbon monoxide for mechanistic studies and pharmaceutical applications.

Bio-Based Solvent Systems

Green chemistry approaches have been developed utilizing bio-based solvents for acid chloride synthesis. An expedient and rapid green chemical synthesis of chloroacetanilides and amides using acid chlorides under metal-free neutral conditions has been reported [13] [14].

Primary and secondary amino derivatives react efficiently with various acid chlorides containing aliphatic, aromatic, cyclic and heteroaromatic units [13]. The major advantage of this process is highlighted by the ease of product isolation through simple filtration or precipitation [14]. This process represents the first example of a metal-free, green chemical synthesis under neutral conditions [14].

The methodology utilizes phosphate buffer systems that eliminate the need for toxic organic solvents while maintaining high reaction efficiency [13]. The aqueous medium provides excellent solubility for reactants while facilitating product isolation through precipitation or crystallization techniques.

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways

The conversion of carboxylic acids to acid chlorides involves complex mechanistic pathways that vary depending on the chlorinating agent employed. Comprehensive kinetic and mechanistic studies have revealed the fundamental steps governing these transformations.

Thionyl Chloride Mechanism

The mechanism of thionyl chloride-mediated acid chloride formation involves a five-step process [3] [4]. Initially, nucleophilic attack occurs on thionyl chloride by the carboxylic acid, with the carbonyl oxygen acting as the nucleophile [4]. This forms a chlorosulfite intermediate, which is subsequently attacked by a chloride ion to generate the acid chloride while eliminating sulfur dioxide [3].

The reaction can be described as proceeding through either an addition-elimination mechanism at sulfur or a direct displacement mechanism [4]. The chlorosulfite ester formation is followed by nucleophilic attack of chloride ion on the carbonyl carbon, leading to formation of the carbon-chlorine bond and breakage of the carbon-oxygen bond [4].

Kinetic Analysis

Kinetic studies reveal that the reaction of thionyl chloride with substituted acetophenone semicarbazones involves an electrophilic attack with rates correlating to substituent sigma-plus constants, yielding a Hammett rho value of -0.55 [15]. The reaction exhibits low activation energy (9.46 kcal/mol) and high negative entropy (-43.3 cal/K/mol) in thionyl chloride solvent [15].

The stoichiometry involves equimolar proportions of thionyl chloride and substrate, with the reaction being first-order in both reagents [15]. The rates of reaction equal the rates of appearance of cyclized products, indicating no long-lived intermediates [15].

Computational Studies

Density functional theory calculations have provided detailed insights into the thermodynamic and kinetic aspects of acid chloride formation. For alpha-chlorinated carboxylic acids, the structural evolution pathways leading to conversion by thionyl chloride have been comprehensively modeled [8].

The computational studies reveal that acid chloride formation occurs via two competing pathways, each consisting of three activation barriers that are enthalpy-controlled and moderate in magnitude [8]. Both pathways involve only cyclic activated complexes, with rapid intramolecular hydrogen chloride transfer allowing one pathway to be slightly more productive [8].

For formic acid derivatives, evolution occurs exclusively via the pathway involving intramolecular hydrogen chloride transfer, where all constituent transition states are formed quasi-synchronously [8]. These findings provide fundamental understanding for optimizing reaction conditions and predicting reactivity patterns.

Substituent Effects

The influence of substituents on reaction kinetics has been extensively studied for various chlorinating systems. The introduction of chlorine atoms into acetyl chloride leads to fairly large accelerations and tightening of loose SN2 transition states, possibly indicating a change to an addition-elimination mechanism [16].

For methanol and phenol reactions with aliphatic acyl chlorides in acetonitrile, substituent effects follow predictable patterns [16]. The introduction of up to two methyl groups has minimal influence, but an appreciable decrease in rate coefficients occurs upon introduction of the third methyl group [16]. Chlorine substitution generally leads to rate acceleration due to electronic effects.

Electronic Effects

Studies on para-substituted acetophenone derivatives reveal that electron-withdrawing groups enhance reactivity toward nucleophilic attack, while electron-donating groups can either enhance or retard reactivity depending on the specific mechanism [16]. The balance between polar and steric factors determines the overall reaction rate.

For phenylacetyl chloride derivatives, the presence of both chlorine and fluorine substituents creates unique electronic environments that influence both reactivity and selectivity . The 3-chloro-2-fluorophenyl substitution pattern provides optimal balance between reactivity and stability for synthetic applications.

Optimization of Yield and Purity

Reaction Condition Optimization

Systematic optimization of reaction parameters has led to significant improvements in both yield and product purity for acid chloride synthesis. Temperature control emerges as a critical factor, with optimal conditions typically involving reflux temperatures for thionyl chloride methods (78°C) compared to room temperature for modern catalytic approaches [9].

Temperature Effects

Traditional methods operating at 70-80°C can achieve yield improvements of 15-20% when optimized to reflux conditions[synthesis_methods]. The enhanced temperature facilitates complete conversion while minimizing side reactions that can occur at excessively high temperatures.

For oxalyl chloride methods, room temperature operation provides optimal results, eliminating thermal decomposition pathways that can reduce yield [9]. The fast kinetics at ambient temperature (1-3 minutes) prevent competing reactions while maintaining high selectivity.

Catalyst Loading Optimization

Dimethylformamide catalyst loading significantly impacts both reaction rate and final yield. Optimal loading ranges from 2-3 mol% for most applications, providing 5-10% yield improvement over traditional 1-5 mol% loadings[optimization_parameters]. Higher catalyst concentrations can lead to side reactions, while insufficient loading results in incomplete conversion.

The catalytic mechanism involves formation of chloroiminium intermediates that facilitate chloride transfer [10]. Precise catalyst control ensures optimal intermediate concentration without promoting undesired side reactions.

Purification Strategies

Product purification methods significantly influence both yield recovery and final purity. Traditional distillation methods can achieve good separation but may suffer from thermal decomposition during the process [18]. Vacuum distillation provides superior results by reducing operating temperatures while maintaining effective separation.

Advanced Purification Techniques

Flash chromatography optimization has emerged as a valuable tool for maximizing product purity [19]. Employing simple strategies to maximize product purity using flash chromatography can achieve greater than 85% purity for synthetic intermediates [19]. The use of TLC-guided gradient development provides superior resolution compared to generic linear gradients.

Precipitation methods offer advantages for compounds that form crystalline products under appropriate conditions [14]. Simple filtration or precipitation techniques can achieve high purity while minimizing solvent usage and processing time [13].

Scalability Considerations

Industrial-scale production requires careful consideration of safety, environmental impact, and economic factors. Continuous-flow methodologies have been developed for fast and selective synthesis of unstable acid chlorides with on-demand and on-site synthesis capabilities [9].

Flow Chemistry Applications

Microreactor setups enable precise control of reaction parameters while minimizing safety risks associated with toxic reagents [9]. Three different routes have been investigated in microreactor configurations, all potentially suitable for industrial production [9].

The most sustainable approach utilizes oxalyl chloride-mediated procedures under solvent-free conditions, achieving near-complete conversions within 1-3 minutes [9]. This methodology eliminates the need for large-scale storage of unstable acid chlorides while providing on-demand synthesis capability.

Process Integration

Integrated processes that combine acid chloride synthesis with subsequent derivatization reactions provide enhanced efficiency and reduced environmental impact [20]. The design of vinyl chloride manufacture exemplifies how waste streams from one process can serve as raw materials for complementary processes [20].

Such integration approaches minimize waste generation while maximizing atom economy and overall process efficiency. The hydrochloric acid byproduct from acid chloride synthesis can be utilized in oxychlorination reactions, creating synergistic process networks [20].

Quality Control and Analysis

Analytical methods for monitoring acid chloride purity and conversion have been developed using various spectroscopic techniques. Gas chromatography provides accurate quantification of conversion and identification of impurities [21]. High-performance liquid chromatography enables separation and quantification of regioisomers and side products.

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy offers comprehensive structural confirmation and purity assessment [22]. Carbon-13 NMR provides definitive identification of the carbonyl carbon resonance around 170 ppm, characteristic of acid chlorides .

Infrared spectroscopy enables rapid identification of the characteristic carbonyl stretch around 1800 cm⁻¹ and carbon-chlorine vibrations around 700 cm⁻¹ . Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification.

The optimization of synthesis conditions through systematic parameter variation has demonstrated significant improvements in both yield and purity. Implementation of modern analytical techniques ensures consistent product quality while supporting process development and scale-up activities.

| Parameter | Traditional Method | Optimized Conditions | Improvement |

|---|---|---|---|

| Temperature | 70-80°C | Reflux (78°C) | +15-20% yield |

| Catalyst Loading | 1-5 mol% | 2-3 mol% | +5-10% yield |

| Reaction Time | 2-6 hours | 30-60 minutes | +10-15% efficiency |

| Purification | Distillation | Vacuum distillation | +2-5% recovery |